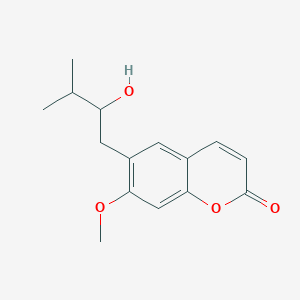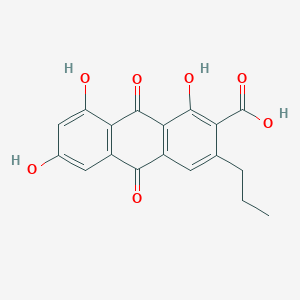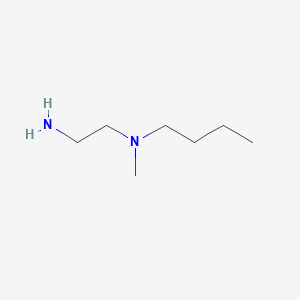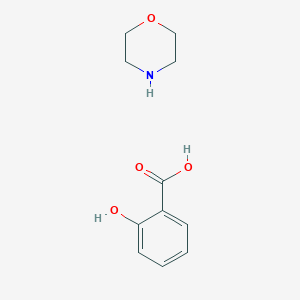
Morpholine salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine salicylate is a nonsteroidal anti-inflammatory drug (NSAID) that is a derivative of salicylic acid . It is known for its analgesic and anti-inflammatory properties and has been marketed under various trade names such as Retarcyl, Dolical, and Deposal . The compound is composed of morpholine and salicylic acid, forming a unique chemical structure that contributes to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine salicylate can be synthesized through the reaction of morpholine with salicylic acid. The process typically involves the following steps:
Reaction of Morpholine with Salicylic Acid: Morpholine is reacted with salicylic acid in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of this compound.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Morpholine salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of this compound.
Substitution: Substitution reactions involving the replacement of functional groups within the compound are also possible.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Morpholine salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: this compound is used in the development of pharmaceutical formulations for pain relief and inflammation reduction.
Industry: It has applications in the production of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of morpholine salicylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in promoting pain, swelling, and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Like morpholine salicylate, aspirin is a derivative of salicylic acid and has similar anti-inflammatory and analgesic properties.
Choline Salicylate: Another derivative of salicylic acid, choline salicylate is used for its anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific chemical structure, which combines morpholine and salicylic acid. This combination provides distinct pharmacological properties that differentiate it from other salicylate derivatives. Its specific mechanism of action and applications in various fields further highlight its uniqueness .
Properties
CAS No. |
147-90-0 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-carboxyphenolate;morpholin-4-ium |
InChI |
InChI=1S/C7H6O3.C4H9NO/c8-6-4-2-1-3-5(6)7(9)10;1-3-6-4-2-5-1/h1-4,8H,(H,9,10);5H,1-4H2 |
InChI Key |
MECVOSKQBMPUFG-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
C1COCC[NH2+]1.C1=CC=C(C(=C1)C(=O)O)[O-] |
Key on ui other cas no. |
147-90-0 |
Synonyms |
morpholinium salicylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



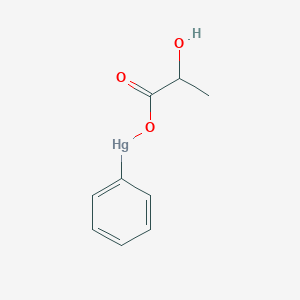
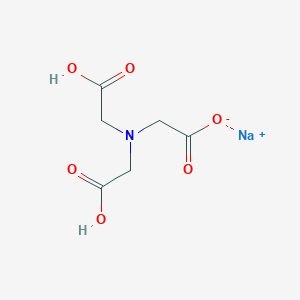
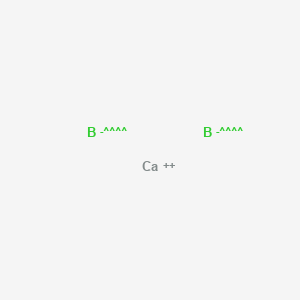
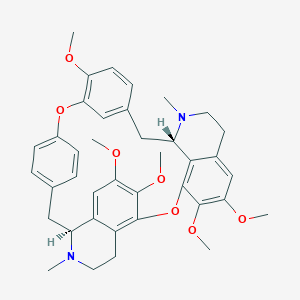
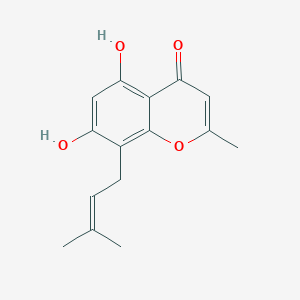
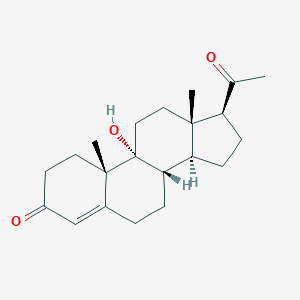

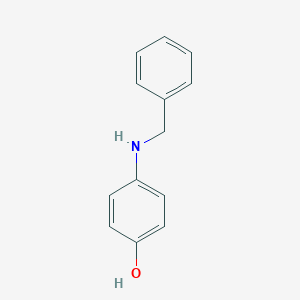
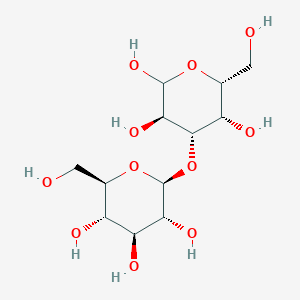
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
